molecular formula C11H17NS B1479424 (3,3-Dimethyl-1-(thiophen-3-yl)cyclobutyl)methanamine CAS No. 2090594-56-0

(3,3-Dimethyl-1-(thiophen-3-yl)cyclobutyl)methanamine

Cat. No. B1479424
CAS RN: 2090594-56-0
M. Wt: 195.33 g/mol
InChI Key: FNXYKGLOUKQLSF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(3,3-Dimethyl-1-(thiophen-3-yl)cyclobutyl)methanamine” includes a cyclobutyl ring, which is a type of cycloalkane. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring and are saturated, meaning all of the carbon atoms that make up the ring are single bonded to other atoms .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

Thiophene derivatives, including those with cyclobutyl and methanamine groups, have shown promising antimicrobial properties. They are studied for their potential to inhibit the growth of various bacteria and fungi, which is crucial in the development of new antibiotics to combat resistant strains .

Pharmaceutical Development: Anti-inflammatory Drugs

The anti-inflammatory activity of thiophene compounds is well-documented. Researchers are exploring derivatives like our subject compound for their efficacy in reducing inflammation, which could lead to the development of novel anti-inflammatory medications .

Material Science: Corrosion Inhibitors

In the field of material science, thiophene derivatives are utilized as corrosion inhibitors. They help protect metals from corroding, which is vital for extending the life of metal structures and components .

Organic Electronics: Semiconductors

Thiophene-based molecules are integral to the advancement of organic semiconductors. Their unique electronic properties make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Cancer Research: Antitumor Activity

The antitumor activity of thiophene derivatives is a significant area of research. Scientists are investigating the potential of these compounds, including our subject compound, to act as anti-cancer agents by targeting specific pathways involved in tumor growth .

Neuropharmacology: Anti-psychotic and Anti-anxiety Medications

The structural diversity of thiophene derivatives allows for the exploration of their use in neuropharmacology. Compounds like the one are being researched for their potential roles as anti-psychotic and anti-anxiety medications .

Enzyme Inhibition: Kinase Inhibitors

Thiophene derivatives are known to inhibit various kinases, enzymes that play a pivotal role in cell signaling. This application is particularly relevant in the design of drugs that target diseases caused by dysregulated kinase activity .

properties

IUPAC Name

(3,3-dimethyl-1-thiophen-3-ylcyclobutyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS/c1-10(2)6-11(7-10,8-12)9-3-4-13-5-9/h3-5H,6-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXYKGLOUKQLSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(CN)C2=CSC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,3-Dimethyl-1-(thiophen-3-yl)cyclobutyl)methanamine
Reactant of Route 2
(3,3-Dimethyl-1-(thiophen-3-yl)cyclobutyl)methanamine
Reactant of Route 3
(3,3-Dimethyl-1-(thiophen-3-yl)cyclobutyl)methanamine
Reactant of Route 4
(3,3-Dimethyl-1-(thiophen-3-yl)cyclobutyl)methanamine
Reactant of Route 5
(3,3-Dimethyl-1-(thiophen-3-yl)cyclobutyl)methanamine
Reactant of Route 6
(3,3-Dimethyl-1-(thiophen-3-yl)cyclobutyl)methanamine

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